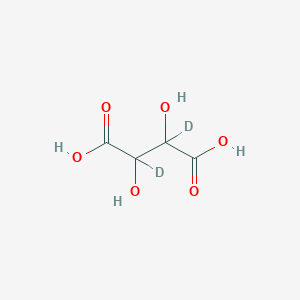
DL-Tartaric-2,3-D2 acid
概要
説明
DL-Tartaric-2,3-D2 acid, also known as 2,3-dihydroxybutanedioic acid, is a deuterated form of tartaric acid. This compound is characterized by the presence of deuterium atoms at the 2 and 3 positions of the tartaric acid molecule. It is a white crystalline powder that is stable in air and soluble in water, ethanol, and ethyl ether .
準備方法
The synthesis of DL-Tartaric-2,3-D2 acid typically involves a multi-step process starting from maleic anhydride. The steps are as follows :
Hydrolysis of Maleic Anhydride: Maleic anhydride is hydrolyzed to maleic acid.
Epoxidation: Maleic acid undergoes epoxidation in the presence of sodium tungstate and hydrogen peroxide at 70°C to form epoxysuccinic acid.
Hydrolysis: Epoxysuccinic acid is then hydrolyzed to this compound using sulfuric acid at 100°C. The sulfuric acid is subsequently removed by adding calcium hydroxide, resulting in the formation of calcium sulfate as a by-product.
Industrial production methods often involve the use of catalysts such as silicon dioxide-modified tungsten trioxide-zirconium dioxide to enhance the yield and stability of the product .
化学反応の分析
DL-Tartaric-2,3-D2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydroxymaleic acid.
Reduction: Reduction reactions can convert it into dihydroxybutanedioic acid.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
DL-Tartaric-2,3-D2 acid has a wide range of applications in scientific research:
Chemistry: It is used as a resolving agent for the separation of racemic mixtures.
Biology: It serves as a chiral building block in the synthesis of biologically active molecules.
Medicine: It is utilized in the formulation of pharmaceuticals, particularly in the production of chiral drugs.
Industry: It is employed in the food industry as an additive and in the chemical industry for the synthesis of various compounds
作用機序
The mechanism of action of DL-Tartaric-2,3-D2 acid involves its interaction with various molecular targets. It acts as a chiral catalyst in chemical reactions, facilitating the formation of enantiomerically pure compounds. In biological systems, it can inhibit the production of malic acid, acting as a muscle toxin at high doses .
類似化合物との比較
DL-Tartaric-2,3-D2 acid is similar to other forms of tartaric acid, such as:
Dextrorotatory Tartaric Acid (D-Tartaric Acid): Found in grapes and other fruits.
Levorotatory Tartaric Acid (L-Tartaric Acid): Obtained by resolution of racemic tartaric acid.
Meso-Tartaric Acid: An achiral form of tartaric acid.
What sets this compound apart is the presence of deuterium atoms, which can influence its chemical and physical properties, making it unique for specific applications .
特性
IUPAC Name |
2,3-dideuterio-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-QDNHWIQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C(=O)O)(C([2H])(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B1433281.png)
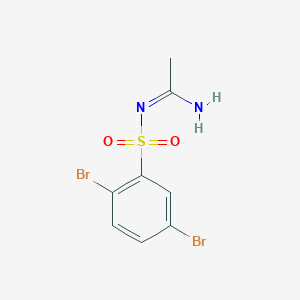
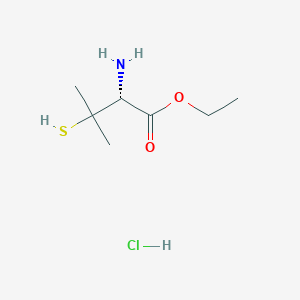

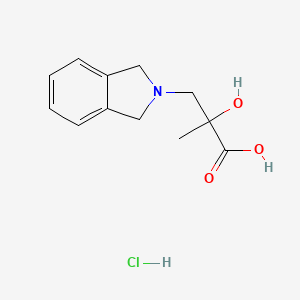
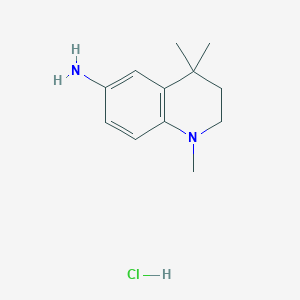
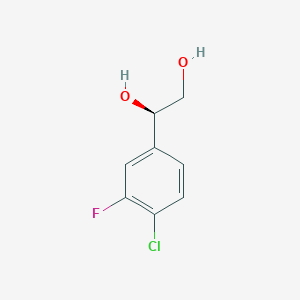
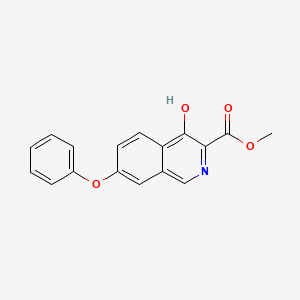
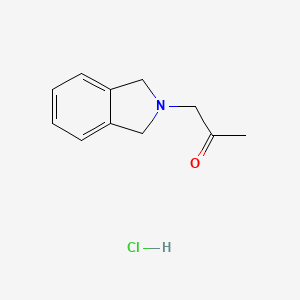
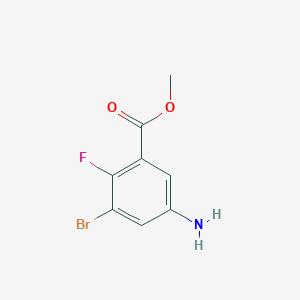
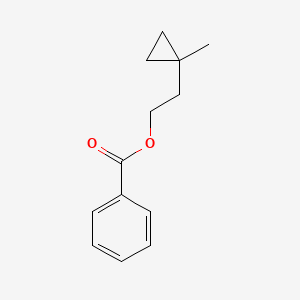
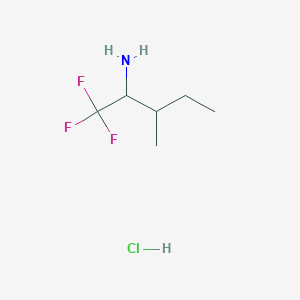
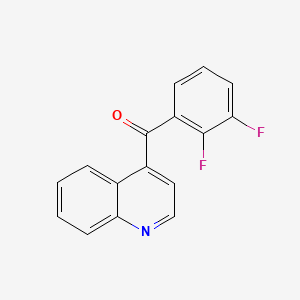
![5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile](/img/structure/B1433303.png)
